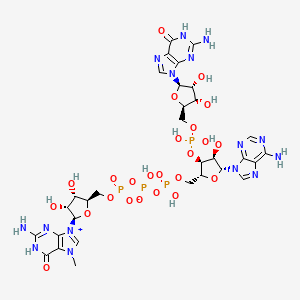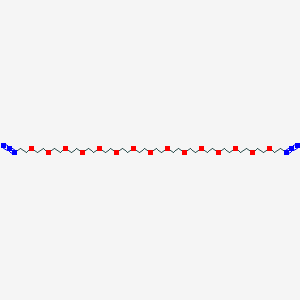
Azido-PEG15-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG15-azide is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells.
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG15-azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The compound contains two azide groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Industrial Production Methods
The industrial production of this compound involves the use of advanced equipment and techniques to ensure high purity and reproducibility. The compound is typically produced in large quantities and stored under specific conditions to maintain its stability and effectiveness.
化学反応の分析
Types of Reactions
Azido-PEG15-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .
科学的研究の応用
Azido-PEG15-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
Azido-PEG15-azide functions as a PROTAC linker, connecting two essential ligands that enable the formation of PROTAC molecules. These molecules exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide groups in this compound undergo click chemistry reactions to form stable linkages with other molecules, facilitating the formation of PROTACs .
類似化合物との比較
Similar Compounds
- Azido-PEG4-azide
- Azido-PEG8-azide
- Azido-PEG12-azide
Uniqueness
Azido-PEG15-azide is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG-based linkers. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .
特性
分子式 |
C32H64N6O15 |
|---|---|
分子量 |
772.9 g/mol |
IUPAC名 |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C32H64N6O15/c33-37-35-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-36-38-34/h1-32H2 |
InChIキー |
NWWZCYUFRXPNTG-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



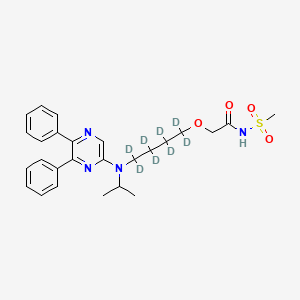
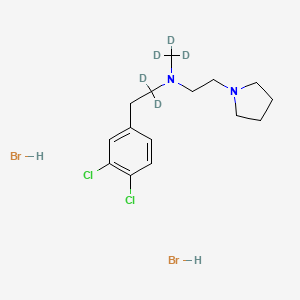
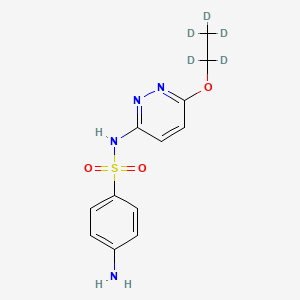
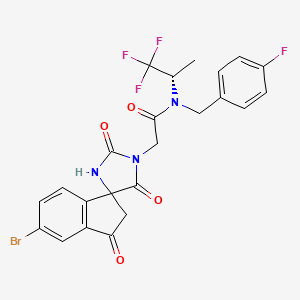
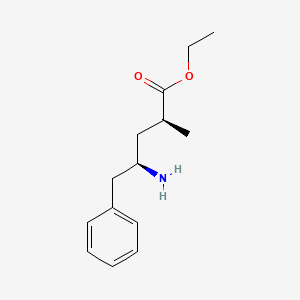
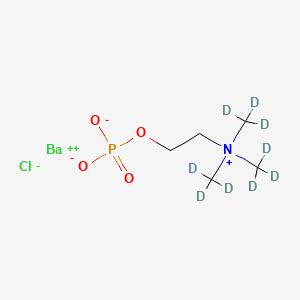
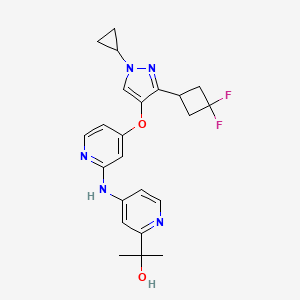
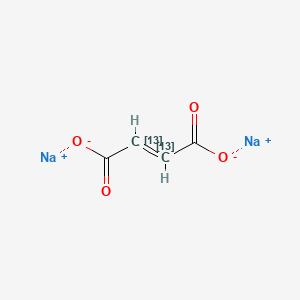
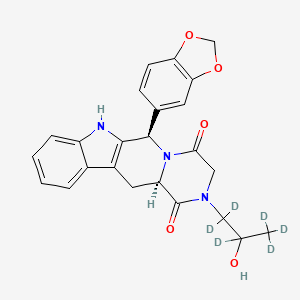
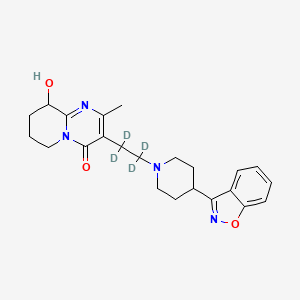

![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
